molecular formula C20H25BO3 B8335439 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE

2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE

Cat. No.: B8335439
M. Wt: 324.2 g/mol
InChI Key: UEVUULZKLMZFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE typically involves the reaction of 3-benzyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is unique due to its specific structural features, which confer enhanced stability and reactivity in Suzuki–Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .

Properties

Molecular Formula

C20H25BO3

Molecular Weight

324.2 g/mol

IUPAC Name

2-(3-benzyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-11-12-18(22-5)16(14-17)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3

InChI Key

UEVUULZKLMZFLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.